Urolithin D is a member of the urolithin family, which are dibenzo[b,d]pyran-6-one derivatives formed by the gut microbiota-mediated metabolism of ellagitannins. [] Ellagitannins are hydrolyzed in the stomach to release ellagic acid, which is further metabolized by the gut microbiota to produce urolithins, including Urolithin D. [] Urolithin D is characterized by the presence of four hydroxyl groups, distinguishing it from other urolithins with varying degrees of hydroxylation.
Urolithin D, like other polyphenols, can undergo various chemical reactions, including oxidation, reduction, and conjugation. The presence of four hydroxyl groups makes it susceptible to enzymatic modifications such as glucuronidation and methylation. [] These reactions can alter its bioavailability, metabolism, and biological activity.
Inhibition of EphA2 phosphorylation: Urolithin D has been shown to selectively inhibit the phosphorylation of EphA2, a receptor tyrosine kinase involved in various cellular processes, including cancer cell proliferation and migration. [] This inhibition was observed in prostate cancer cells and suggests a potential role for Urolithin D in cancer prevention.
Binding to SARS-CoV-2 Nsp5: Urolithin D has shown promising results in binding to the catalytic cleft of SARS-CoV-2 Nsp5, a cysteine protease crucial for viral replication. [] While this binding affinity suggests potential antiviral activity, further research is needed to determine its effectiveness in inhibiting viral replication in vivo.
Cancer Research: Urolithin D's ability to selectively inhibit EphA2 phosphorylation makes it a potential target for developing novel cancer therapies, particularly for prostate cancer. [] Further research is needed to evaluate its efficacy, safety, and optimal dosage in preclinical and clinical settings.
Antiviral Research: The interaction of Urolithin D with SARS-CoV-2 Nsp5 suggests a potential avenue for developing antiviral agents. [] Further studies are crucial to evaluate its antiviral activity against different viral strains and elucidate its mechanism of action in inhibiting viral replication.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: